N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine
Overview
Description
Tetrazoles are synthetic organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure .
Synthesis Analysis
Tetrazoles can be synthesized using various methods. One common approach involves the use of triethyl orthoformate and sodium azide . Another method involves the reaction of alcohols and aldehydes . A third approach uses isocyanides .Molecular Structure Analysis
The parent heterocycle CH2N4 can exist as three tautomers, 1H-tetrazole, 2H-tetrazole, and 5H-tetrazole. The first two possess six π electrons and thus are aromatic, while the 5H tautomer is nonaromatic .Chemical Reactions Analysis
Tetrazoles can undergo a variety of chemical reactions due to their rich nitrogen content and the presence of both electron-donating and electron-withdrawing properties .Scientific Research Applications
Photodegradation Studies
N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine derivatives, such as bis(1H-tetrazol-5-yl)amine (H2BTA), are studied for their photodegradation properties. Research has shown that H2BTA undergoes partial degradation in water under simulated sunlight and complete degradation under UV light at 254 nm. The degradation process and the identification of degradation products like 5-Aminotetrazole (5-AT) provide insights into the environmental impact and natural attenuation of these compounds in aquatic environments (Halasz et al., 2020).
Energetic Material Precursors
Tetrazole derivatives are utilized in the synthesis of energetic material precursors. For example, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine has been synthesized and characterized, showcasing its potential in energetic applications. The study of its crystal structure and properties like impact and friction sensitivity adds to our understanding of tetrazole-based materials in various applications (Zhu et al., 2021).
Nitrogen-rich Gas Generators
Compounds based on imidazole, 1,2,4-triazole, and tetrazole, including derivatives of N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine, are explored for their potential applications in nitrogen-rich gas generators. The synthesis and analysis of these compounds, including their physicochemical properties, contribute to the field of gas generation and energetic materials (Srinivas et al., 2014).
Multicomponent Reactions
Tetrazole derivatives are pivotal in medicinal chemistry and drug design due to their bioisosterism and physicochemical properties. Multicomponent reactions (MCRs) are used for preparing various tetrazole scaffolds, which are significant for their novelty and complexity. This research elucidates the synthesis and receptor binding modes of these compounds, enhancing our understanding of tetrazole derivatives in medicinal chemistry (Neochoritis et al., 2019).
Coordination Compounds in Material Science
Research in the field of material science involves synthesizing and characterizing coordination compounds using tetrazole derivatives. These studies include the analysis of crystal structures and properties like luminescence, which are crucial for understanding the potential applications of these compounds in various material science domains (Yang et al., 2014).
properties
IUPAC Name |
N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N9/c3(1-4-8-9-5-1)2-6-10-11-7-2/h(H3,3,4,5,6,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXHYSAOMMVOCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=N1)NC2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398220 | |
Record name | N-(1H-Tetrazol-5-yl)-1H-tetrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine | |
CAS RN |
127661-01-2 | |
Record name | N-(1H-Tetrazol-5-yl)-1H-tetrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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